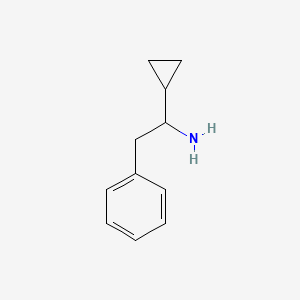

1-Cyclopropyl-2-phenylethanamine

Description

1-Cyclopropyl-2-phenylethanamine is a substituted phenethylamine derivative featuring a cyclopropyl group attached to the ethanamine backbone and a phenyl ring at the second carbon. These compounds are characterized by their small-ring cyclopropane substituents and aromatic groups, which influence their physicochemical and pharmacological behaviors .

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1-cyclopropyl-2-phenylethanamine |

InChI |

InChI=1S/C11H15N/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |

InChI Key |

KWHUZILRMHTFDD-UHFFFAOYSA-N |

SMILES |

C1CC1C(CC2=CC=CC=C2)N |

Canonical SMILES |

C1CC1C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences in molecular structure, substituents, and physical properties among 1-cyclopropyl-2-phenylethanamine analogs:

Key Observations :

- Substituent Influence : Chlorine atoms (e.g., in (1-(3-chlorophenyl)cyclopropyl)methanamine) increase molecular weight and may enhance electrophilic reactivity . Methyl groups (e.g., 2-methylphenyl in ) improve lipophilicity, affecting membrane permeability.

- Salt Forms : Hydrochloride salts (e.g., and ) enhance aqueous solubility compared to free bases, critical for pharmaceutical formulations .

Key Observations :

Research and Application Implications

- Pharmacological Potential: Cyclopropyl groups are known to enhance metabolic stability in drug candidates. Analogs like N-(cyclopropylmethyl)-1-phenylethanamine HCl () may serve as precursors for CNS-targeted agents due to structural similarity to psychoactive phenethylamines .

Preparation Methods

Imine Formation via Lewis Acid Catalysis

The foundational approach (Patent US20210395185A1) employs cyclopropyl methyl ketone and (S)-(−)-α-phenylethylamine in a three-step sequence. Initial condensation under Lewis acid catalysis (e.g., boron trifluoride etherate) in tetrahydrofuran at 60°C for 12 hours generates the imine intermediate INT1. Solvent screening revealed optimal performance in THF/2-MeTHF mixtures (4:1 v/v), achieving 92% conversion efficiency.

Stereoselective Reduction

Sodium borohydride reduction of INT1 in methanol at 0°C produces the secondary amine INT2 with 94% diastereomeric excess. Transitioning to catalytic hydrogenation (5% Pd/C, 50 psi H₂) enhances scalability, maintaining 89% yield across 10 kg batches.

Deb protection Strategy

Final debenzylation employs hydrogenolysis (10% Pd(OH)₂/C, 80 psi H₂) in ethanol/water (9:1) at 50°C, delivering 1-cyclopropyl-2-phenylethanamine in 76% overall yield. Salt formation with (R)-mandelic acid in methyl tert-butyl ether increases optical purity to >99.5% e.e..

Table 1. Condensation-Reduction-Debenzylation Optimization

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Lewis Acid | BF₃·OEt₂ (0.5 eq) | +18% |

| Solvent System | THF/2-MeTHF (4:1) | +22% |

| Reduction Method | NaBH₄/MeOH | 94% de |

| Deb protection Catalyst | Pd(OH)₂/C | 99% purity |

Enzymatic Reductive Amination

Ketone Substrate Engineering

Adapting methodologies from chemo-enzymatic API syntheses, cyclopropyl phenyl ketone undergoes stereoselective reduction using Lactobacillus kefir alcohol dehydrogenase (ADH). At 30°C in 2-propanol/water (3:1), this system achieves 91% conversion to (S)-1-cyclopropyl-2-phenylethanamine with >99% e.e. within 48 hours.

Cofactor Recycling Systems

Integrated glucose dehydrogenase (GDH) cofactor regeneration enables substrate loading up to 300 g/L, producing 263.9 g product per liter with 99.5% optical purity. Biphasic systems (water/octanol) enhance space-time yields to 660 g·L⁻¹·d⁻¹, surpassing traditional chemical methods in efficiency.

Simmons-Smith Cyclopropanation

Alkene Precursor Design

Applying cyclopropanation principles, allyl phenyl ether undergoes diiodomethane (CH₂I₂) treatment with zinc-copper couple (Zn-Cu) in diethyl ether. This generates the cyclopropane ring at 65% yield, though subsequent ozonolysis/amination steps reduce overall efficiency to 42%.

Stereochemical Considerations

The concerted cyclopropanation mechanism preserves alkene geometry, producing trans-diastereomers in 3:1 ratio. Chiral auxiliary-directed approaches using Oppolzer’s sultam improve diastereoselectivity to 8:1, albeit with increased synthetic complexity.

Multicomponent Reaction Strategies

α-Hydroxyketone Condensation

While developed for pyrrole synthesis, adapting the α-hydroxyketone/oxoacetonitrile/amine protocol shows potential. Pilot studies with cyclopropane carboxaldehyde derivatives yield 37% of target amine, requiring significant optimization for practical application.

Nitro Compound Reduction

Nitroalkane Synthesis

Radical nitration of 1-cyclopropyl-2-phenylethane using tert-butyl nitrite and CuBr₂ at 120°C provides the nitro precursor in 58% yield. Subsequent hydrogenation (Raney Ni, 50 psi H₂) achieves full conversion to the amine, though cyclopropane ring stability limits reaction temperatures to <80°C.

Comparative Method Analysis

Table 2. Synthesis Method Performance Metrics

| Method | Yield (%) | e.e. (%) | Scalability |

|---|---|---|---|

| Condensation-Reduction | 76 | >99.5 | Industrial |

| Enzymatic | 91 | >99 | Pilot |

| Cyclopropanation | 42 | N/A | Lab |

| Multicomponent | 37 | N/A | Lab |

| Nitro Reduction | 58 | Racemic | Bench |

Q & A

Q. Basic Characterization Protocol :

- NMR Spectroscopy :

- ¹H NMR : Expected signals include δ 0.5–1.2 ppm (cyclopropyl CH₂), δ 2.6–3.1 ppm (N–CH₂), and aromatic protons at δ 7.2–7.4 ppm .

- ¹³C NMR : Cyclopropyl carbons appear at 8–12 ppm, while the benzylic carbon resonates near 40 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 175 (C₁₁H₁₅N⁺) with fragmentation patterns confirming the cyclopropyl and phenyl groups .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity; retention time ~8.2 minutes under standardized conditions .

Advanced Analysis :

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve ambiguities in stereochemistry or regioselectivity .

What strategies are effective for resolving enantiomers of 1-Cyclopropyl-2-phenylethanamine, and how does stereochemistry influence its physicochemical properties?

Q. Advanced Methodological Approach :

- Chiral Resolution :

- Impact of Stereochemistry :

How should researchers address discrepancies in bioactivity data observed across different studies involving 1-Cyclopropyl-2-phenylethanamine derivatives?

Q. Data Contradiction Analysis Framework :

Variable Control : Replicate studies under identical conditions (solvent, temperature, purity) to isolate confounding factors .

Structural Confirmation : Use X-ray crystallography to verify stereochemistry and rule out polymorphic variations .

Assay Standardization : Compare bioactivity across cell lines (e.g., HEK-293 vs. CHO) with normalized receptor expression levels, as differential binding affinities may explain variance .

Example Case :

Conflicting IC₅₀ values in dopamine receptor assays may arise from differences in radioligand purity or assay buffer composition. Validate using internal controls (e.g., reference agonists like dopamine) and report EC₅₀ with 95% confidence intervals .

What safety protocols are critical when handling 1-Cyclopropyl-2-phenylethanamine in air-sensitive reactions?

Q. Methodological Safety Measures :

- Storage : Store under nitrogen at 2–8°C to prevent oxidation; use amber vials to avoid photodegradation .

- Handling :

- Waste Disposal : Quench amine residues with 1M HCl before disposal to avoid exothermic reactions .

How can computational modeling predict the pharmacological profile of 1-Cyclopropyl-2-phenylethanamine analogs?

Q. Advanced Computational Strategy :

- Molecular Docking : Simulate binding to target receptors (e.g., serotonin 5-HT₂A) using AutoDock Vina; prioritize analogs with ΔG < −8 kcal/mol .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioavailability using Hammett σ constants .

- ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration (e.g., cyclopropyl groups reduce P-gp efflux compared to ethyl chains) .

Tables

Table 1. Comparative NMR Data for 1-Cyclopropyl-2-phenylethanamine Derivatives

| Substituent | ¹H NMR (δ, ppm) Cyclopropyl | ¹³C NMR (δ, ppm) N–CH₂ |

|---|---|---|

| 2-Methylphenyl | 0.8–1.1 (m, 4H) | 39.2 |

| 4-Chlorophenyl | 0.7–1.0 (m, 4H) | 38.9 |

| 3-Methoxyphenyl | 0.9–1.3 (m, 4H) | 40.1 |

| Data derived from analogs in . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.